molecular formula C9H8BrClO2 B1358195 Ethyl 4-bromo-2-chlorobenzoate CAS No. 76008-74-7

Ethyl 4-bromo-2-chlorobenzoate

Cat. No.: B1358195
CAS No.: 76008-74-7
M. Wt: 263.51 g/mol
InChI Key: HOKHTTHZNDQNPY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a colorless crystalline solid commonly used as an intermediate in organic synthesis. This compound is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-chlorobenzoate can be synthesized through esterification and bromination reactions. One common method involves the esterification of 2-butenoic acid followed by bromination to introduce the bromine atom.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves high-yield and high-purity methods to ensure its suitability for pharmaceutical and chemical research applications. The process often includes controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Ester Cleavage: The ester linkage can be cleaved by carboxylesterases, particularly in biological systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

    Ester Cleavage: Enzymatic reactions involving carboxylesterases are common in biological systems.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-bromo-2-chlorobenzoic acid.

    Ester Cleavage: The cleavage of the ester bond results in the formation of 4-bromo-2-chlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-bromo-2-chlorobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.

    Biology: It is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including angiotensin II antagonists.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The primary mechanism of action for Ethyl 4-bromo-2-chlorobenzoate involves the cleavage of the ester linkage by carboxylesterases. This enzymatic reaction results in the formation of 4-bromo-2-chlorobenzoic acid and ethanol. The molecular targets include the ester bond, which is hydrolyzed by the enzyme.

Comparison with Similar Compounds

    Ethyl 2-bromo-4-chlorobenzoate: Similar in structure but with different positions of the bromine and chlorine atoms.

    Ethyl 4-bromo-2-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.

    Ethyl 4-bromo-2-iodobenzoate: Similar structure with an iodine atom instead of chlorine.

Uniqueness: Ethyl 4-bromo-2-chlorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKHTTHZNDQNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306253
Record name Ethyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76008-74-7
Record name Ethyl 4-bromo-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76008-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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